
2-(1-Chloroethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 2-(1-Chloroethyl)pyrimidin-4-amine, involves various methods. Some of these methods include an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis
The InChI code for 2-(1-Chloroethyl)pyrimidin-4-amine is 1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and complex. They can involve various functional groups and can proceed through several different mechanisms . For instance, one reaction involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Chloroethyl)pyrimidin-4-amine include a molecular weight of 157.6 . More detailed information about its physical and chemical properties can be found in the referenced sources .Applications De Recherche Scientifique
Fungicidal Activity
Pyrimidinamine derivatives, including those similar to 2-(1-Chloroethyl)pyrimidin-4-amine, have been studied for their fungicidal properties. Research indicates that these compounds can be designed and synthesized to exhibit excellent fungicidal activity, which could be applied in agricultural science to protect crops from fungal pathogens .
Chemical Synthesis and Material Science
The compound’s utility in chemical synthesis is recognized by suppliers like MilliporeSigma, suggesting its role in the synthesis of more complex molecules. This could extend to material science, where its derivatives may contribute to the development of new materials with specific desired properties .
Anti-inflammatory Research
Pyrimidines, which are structurally related to 2-(1-Chloroethyl)pyrimidin-4-amine, have been explored for their anti-inflammatory activities. This suggests potential applications in pharmaceutical research for the development of new anti-inflammatory agents with minimal toxicity .
Insecticidal Activities
Derivatives of pyrimidin-4-amine have shown promising results as insecticides. This implies that 2-(1-Chloroethyl)pyrimidin-4-amine could be used in the synthesis of compounds with insecticidal properties, which can be applied in pest control strategies .
Mécanisme D'action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines play a crucial role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy
Result of Action
Pyrimidines, the class of compounds to which it belongs, are known to exhibit potent anti-inflammatory effects .
Safety and Hazards
Orientations Futures
Pyrimidines, including 2-(1-Chloroethyl)pyrimidin-4-amine, are considered promising compounds for future research due to their wide range of pharmacological effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given .
Propriétés
IUPAC Name |
2-(1-chloroethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRPNAFKRXTCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

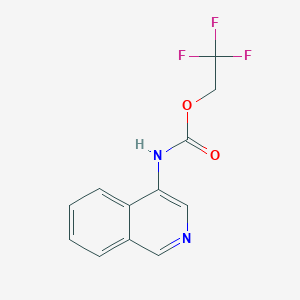
![N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide](/img/structure/B2996007.png)
![(E)-3-(3-nitrophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2996009.png)
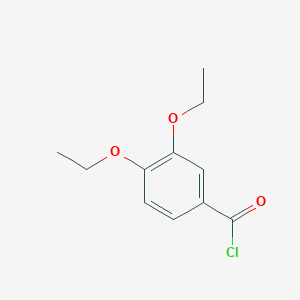
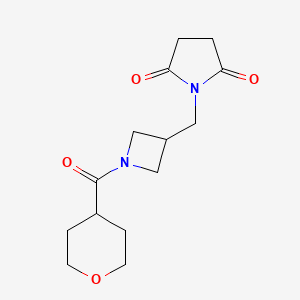
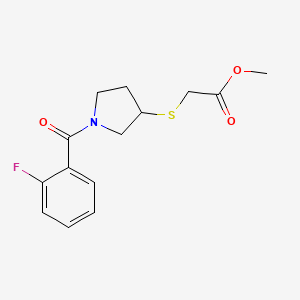
![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)


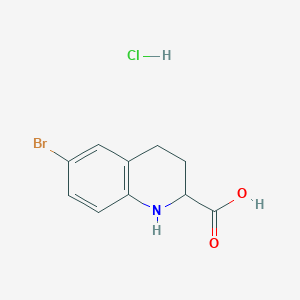
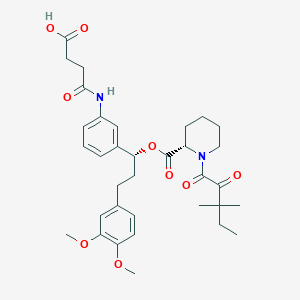


![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)